Potassium (4,4-difluorocyclohexyl)trifluoroborate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

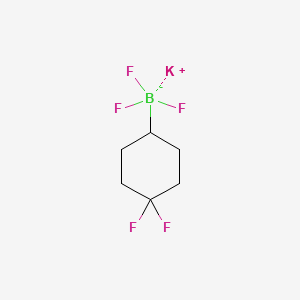

Potassium (4,4-difluorocyclohexyl)trifluoroborate is a chemical compound with the molecular formula C6H8BF5K

作用机制

Target of Action

Potassium (4,4-difluorocyclohexyl)trifluoroborate, also known as potassium (4,4-difluorocyclohexyl)trifluoroboranuide, is a type of organoboron reagent . The primary targets of this compound are typically organic molecules that undergo cross-coupling reactions .

Mode of Action

The compound interacts with its targets through cross-coupling reactions . These reactions are facilitated by catalysts such as palladacycles . The trifluoroborate group in the compound acts as a leaving group, allowing the difluorocyclohexyl group to form a bond with the target molecule .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura type reactions . These reactions are a type of cross-coupling reaction that allows for the formation of carbon-carbon bonds . The downstream effects of these reactions include the synthesis of various organic compounds .

Pharmacokinetics

Like other organoboron compounds, it is expected to have good stability and low reactivity until it participates in a reaction .

Result of Action

The result of the compound’s action is the formation of new organic compounds through cross-coupling reactions . These reactions can lead to the synthesis of a wide range of organic molecules, including pharmaceuticals and polymers .

Action Environment

The action of this compound is influenced by several environmental factors. It is known to be moisture- and air-stable, making it suitable for use in various conditions . Furthermore, it is remarkably compliant with strong oxidative conditions . This stability and compliance with oxidative conditions make it a versatile reagent in organic synthesis .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (4,4-difluorocyclohexyl)trifluoroborate typically involves the reaction of 4,4-difluorocyclohexylboronic acid with potassium trifluoroborate. This reaction is usually carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent oxidation. The reaction conditions often include moderate temperatures and the use of a base, such as potassium carbonate, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

Potassium (4,4-difluorocyclohexyl)trifluoroborate can undergo various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are often used in Suzuki-Miyaura coupling reactions. The reactions are usually performed in the presence of a base, such as potassium carbonate or sodium hydroxide, and a solvent like THF or toluene.

Major Products Formed

Substitution Reactions: The major products are the substituted derivatives of the original compound, where the trifluoroborate group is replaced by the nucleophile.

Coupling Reactions: The major products are biaryl or vinyl-aryl compounds formed through the coupling of the cyclohexyl group with the aryl or vinyl halide.

科学研究应用

Potassium (4,4-difluorocyclohexyl)trifluoroborate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Industry: The compound is used in the production of advanced materials, such as polymers and specialty chemicals.

相似化合物的比较

Potassium (4,4-difluorocyclohexyl)trifluoroborate can be compared with other boron-containing compounds, such as:

Potassium phenyltrifluoroborate: Similar in structure but contains a phenyl group instead of a cyclohexyl group.

Potassium vinyltrifluoroborate: Contains a vinyl group, making it more reactive in certain types of coupling reactions.

Potassium methyltrifluoroborate: Contains a methyl group, which is less sterically hindered compared to the cyclohexyl group.

The uniqueness of this compound lies in its difluorocyclohexyl group, which imparts distinct chemical properties and reactivity compared to other boron-containing compounds.

生物活性

Potassium (4,4-difluorocyclohexyl)trifluoroborate is a specialized organoboron compound that has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C7H11BF5K

- Molecular Weight : 240.07 g/mol

- Structure : The compound features a cyclohexyl group substituted with two fluorine atoms and a trifluoroborate moiety, which enhances its reactivity and stability in various chemical environments.

The biological activity of this compound is primarily linked to its role as a boron reagent in organic synthesis, particularly in cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds, which are fundamental in the synthesis of various biologically active compounds.

- TRPV4 Inhibition : Recent studies indicate that compounds with similar structures exhibit inhibitory effects on TRPV4 channels, which are implicated in various physiological processes, including pain sensation and vascular regulation . This suggests potential therapeutic applications in treating conditions associated with TRPV4 dysregulation.

- Cancer Research : The compound's role as a boron reagent allows it to participate in the synthesis of anticancer agents. For instance, its use in creating compounds that inhibit histone acetyltransferases has been explored in the context of cancer treatment . The inhibition of such enzymes can disrupt cancer cell proliferation.

Therapeutic Applications

This compound has potential applications in:

- Ocular Diseases : Research indicates that TRPV4 inhibitors may be beneficial for retinal diseases characterized by blood flow disorders . This opens avenues for developing treatments for conditions like diabetic retinopathy or age-related macular degeneration.

- Pain Management : Given its potential to inhibit TRPV4 channels, this compound may also serve as a novel analgesic agent, targeting pain pathways that involve these ion channels .

Synthesis and Evaluation

A study conducted by Ranjan et al. (2022) demonstrated the scalable synthesis of spirocyclic compounds using boron reagents like this compound. This research highlighted the compound's utility in generating complex molecular architectures relevant to drug discovery .

Table 1: Comparative Biological Activities of Boron Compounds

| Compound Name | Mechanism of Action | Therapeutic Application |

|---|---|---|

| This compound | TRPV4 Inhibition | Ocular diseases, Pain management |

| Potassium Trifluoroborate | C–C Bond Formation | Organic synthesis |

| Boronic Acid Derivatives | Anticancer Activity | Cancer treatment |

Clinical Implications

The implications of using this compound extend into clinical settings where novel therapeutic agents are needed. Its ability to modulate ion channels and participate in significant biochemical pathways positions it as a candidate for further investigation in preclinical and clinical trials.

属性

IUPAC Name |

potassium;(4,4-difluorocyclohexyl)-trifluoroboranuide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BF5.K/c8-6(9)3-1-5(2-4-6)7(10,11)12;/h5H,1-4H2;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHGAMNFXPXKCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1CCC(CC1)(F)F)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BF5K |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。